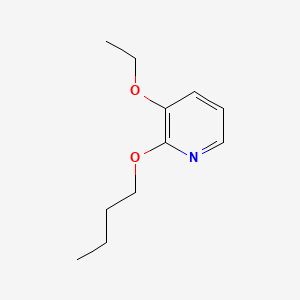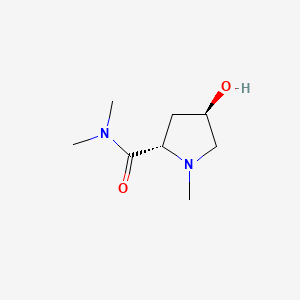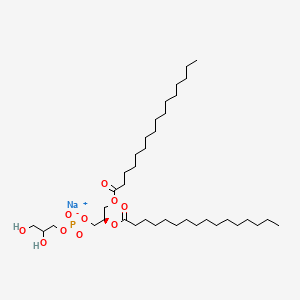
1,2-Dipalmitoyl-sn-glycero-3-phospho-rac-(1-glycerol) sodium salt
Overview
Description
- It belongs to the class of phosphoglycerides and is also known by other names, including 1,2-Dihexadecanoyl-sn-glycero-3-phospho-(1′-rac-glycerol) sodium salt and L-α-Phosphatidyl-DL-glycerol, dipalmitoyl.
- The compound consists of two palmitoyl (hexadecanoic acid) chains esterified to the sn-1 and sn-2 positions of a glycerol backbone, with a phosphate group at the sn-3 position.
- It plays a crucial role in biological membranes, particularly in lipid bilayers.
Sodium 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’-rac-glycerol): is a phospholipid compound with the chemical formula C38H74O10PNa and a molecular weight of 744.95 g/mol.
Preparation Methods
Synthetic Routes: Sodium 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’-rac-glycerol) can be synthesized through chemical reactions involving palmitoyl chloride and glycerol. The specific synthetic routes may vary, but they typically involve esterification of glycerol with palmitoyl chloride.
Reaction Conditions: These reactions occur under anhydrous conditions, often using a solvent like chloroform or dichloromethane.
Industrial Production: In industry, this compound is produced using large-scale chemical synthesis, ensuring high purity for various applications.
Chemical Reactions Analysis
Reactions: Sodium 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’-rac-glycerol) can undergo various reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Major Products: The primary products depend on the specific reaction conditions. Hydrolysis yields glycerol and palmitic acid, while oxidation and reduction lead to modified derivatives.
Scientific Research Applications
Chemistry: Used as a model phospholipid in studies of membrane structure and dynamics.
Biology: Investigated for its role in cell membranes, lipid metabolism, and lipid-protein interactions.
Medicine: Relevant in drug delivery systems and lipid-based formulations.
Industry: Used in liposome formulations, cosmetics, and pharmaceuticals.
Mechanism of Action
Targets: Sodium 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’-rac-glycerol) interacts with membrane proteins, influencing their function.
Pathways: It affects lipid bilayer properties, membrane fluidity, and protein localization.
Comparison with Similar Compounds
Similar Compounds: Other phospholipids, such as 1,2-Dimyristoyl-sn-glycero-3-phospho-rac-(1-glycerol) (DMPG) and 16:0 PG (1,2-dipalmitoyl-sn-glycero-3-phospho-(1’-rac-glycerol)) , share structural similarities.
Uniqueness: Sodium 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1’-rac-glycerol) stands out due to its specific fatty acid composition and its role in biological membranes.
Properties
IUPAC Name |
sodium;[(2R)-2,3-di(hexadecanoyloxy)propyl] 2,3-dihydroxypropyl phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H75O10P.Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-37(41)45-33-36(34-47-49(43,44)46-32-35(40)31-39)48-38(42)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;/h35-36,39-40H,3-34H2,1-2H3,(H,43,44);/q;+1/p-1/t35?,36-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWIWSHBGAIIMV-ODZMYOIVSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)OC(=O)CCCCCCCCCCCCCCC.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H74NaO10P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173907 | |
| Record name | 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1′-rac-glycerol) sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
745.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200880-41-7 | |
| Record name | 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol), sodium salt | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200880417 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1'-rac-glycerol) | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14105 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 1,2-Dipalmitoyl-sn-glycero-3-phospho-(1′-rac-glycerol) sodium salt | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20173907 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SODIUM 1,2-DIPALMITOYL-SN-GLYCERO-3-PHOSPHO-(1'-RAC-GLYCEROL) | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/841B886EJ7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


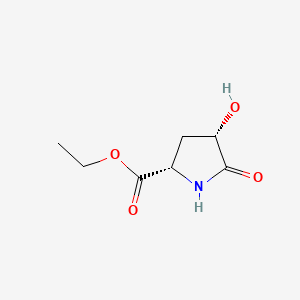


![2-Methylthiazolo[4,5-f]quinoxaline](/img/structure/B570957.png)

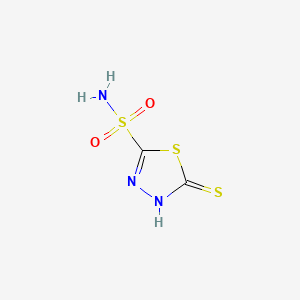

![3-Oxatricyclo[5.1.1.0~2,4~]nonane](/img/structure/B570975.png)
